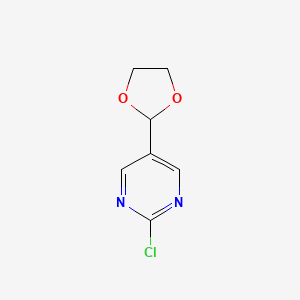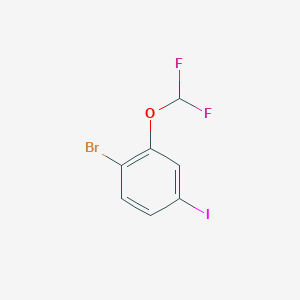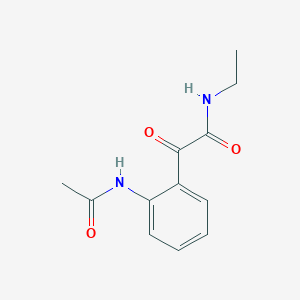
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a dioxolane ring. The presence of these rings makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
化学反応の分析
Types of Reactions
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution Products: Amino-pyrimidines, thio-pyrimidines
Oxidation Products: Pyrimidine oxides
Reduction Products: Amino derivatives
Coupling Products: Biaryl compounds
科学的研究の応用
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism of action of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-chloropyrimidine: A simpler analog that lacks the dioxolane ring.
5-chloro-2,4-dihydroxypyrimidine: Contains additional hydroxyl groups, making it more hydrophilic.
2-chloro-5-(1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the pyrimidine and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
1554387-36-8 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC名 |
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-3-5(4-10-7)6-11-1-2-12-6/h3-4,6H,1-2H2 |
InChIキー |
KMDYWQRBLQTNDO-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CN=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)












